An In-depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline (CAS No. 1609264-62-1)
An In-depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline (CAS No. 1609264-62-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-5-methylaniline, a key building block in modern organic synthesis, with a particular focus on its applications in pharmaceutical research and development. This document is intended to serve as a practical resource, offering not just data, but actionable insights into the synthesis, handling, and strategic utilization of this versatile compound.
Introduction: A Strategically Substituted Aniline for Complex Syntheses
4-Bromo-2-iodo-5-methylaniline, identified by the CAS number 1609264-62-1, is a polysubstituted aromatic amine of significant interest to the synthetic chemistry community.[1] Its strategic placement of bromo, iodo, methyl, and amino functional groups on the aniline scaffold offers a rich platform for a variety of chemical transformations. The differential reactivity of the aryl bromide and aryl iodide moieties, coupled with the directing effects of the amino and methyl groups, allows for selective and sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where precise control over substituent placement is paramount for optimizing the pharmacological properties of drug candidates.
Physicochemical Properties and Specifications
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. The data presented below has been compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1609264-62-1 | [1] |
| Molecular Formula | C₇H₇BrIN | [1] |
| Molecular Weight | 311.95 g/mol | [1] |
| Appearance | Solid | - |
| Purity | Typically >95% | - |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Light sensitive. | - |
Synthesis of 4-Bromo-2-iodo-5-methylaniline: A Detailed Experimental Protocol
The synthesis of 4-Bromo-2-iodo-5-methylaniline can be approached through a multi-step sequence, often starting from a more readily available substituted aniline. A plausible and efficient route involves the protection of the amine, followed by sequential halogenation, and subsequent deprotection. Below is a detailed, self-validating experimental protocol based on established synthetic methodologies for analogous compounds.[2][3][4]
Diagram of the Proposed Synthetic Workflow:
Caption: A three-stage synthetic workflow for 4-Bromo-2-iodo-5-methylaniline.
Step-by-Step Methodology:
Part 1: Protection of the Amino Group
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Reaction Setup: To a solution of 4-bromo-3-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Pour the reaction mixture into ice-water with vigorous stirring. The resulting precipitate, N-(4-bromo-3-methylphenyl)acetamide, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum.
Part 2: Ortho-Iodination
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Reaction Setup: Dissolve the N-(4-bromo-3-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA). To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0°C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
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Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-(4-bromo-2-iodo-5-methylphenyl)acetamide.
Part 3: Deprotection of the Amino Group
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Reaction Setup: Reflux the crude N-(4-bromo-2-iodo-5-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.[3]
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Reaction Monitoring: Monitor the hydrolysis of the amide by TLC.
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Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide) to a pH of 8-10.[3] The product, 4-Bromo-2-iodo-5-methylaniline, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The identity and purity of the synthesized 4-Bromo-2-iodo-5-methylaniline should be confirmed by standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on data for the closely related 4-bromo-2-iodo-N-methylaniline, characteristic aromatic proton signals would be anticipated.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum for 4-bromo-2-iodo-N-methylaniline shows distinct peaks for the aromatic carbons and the methyl carbon, which would be similar for the target compound.[5]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (311.95 g/mol ) and provide information about its isotopic pattern, which is characteristic of a molecule containing both bromine and iodine.
Applications in Drug Discovery and Development
The unique substitution pattern of 4-Bromo-2-iodo-5-methylaniline makes it a highly valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. The presence of two different halogen atoms allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at specific positions.
Role in the Synthesis of Kinase Inhibitors:
Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted aniline core. The amino group serves as a key hydrogen bond donor, while the substituents on the aromatic ring occupy specific pockets in the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity. 4-Bromo-2-iodo-5-methylaniline is an ideal starting material for the synthesis of such inhibitors. For instance, the iodo group can be selectively coupled with a boronic acid (Suzuki coupling) to introduce a larger aromatic or heteroaromatic moiety, while the bromo group can be subsequently modified or retained for its steric and electronic properties.
Illustrative Signaling Pathway and Role of Kinase Inhibitors:
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a kinase inhibitor.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-iodo-5-methylaniline.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Chemical Innovation
4-Bromo-2-iodo-5-methylaniline is a powerful and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and scientists, particularly those in the pharmaceutical industry engaged in the discovery and development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in driving chemical innovation.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. (URL not available)
- 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. ChemicalBook. (URL not available)
- 4-BROMO-2-METHYLANILINE(585-75-5) 1H NMR spectrum. ChemicalBook. (URL not available)
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- 4-BROMO-2-IODOANILINE synthesis. ChemicalBook. (URL not available)
- 4-IODO-2-METHYLANILINE synthesis. ChemicalBook. (URL not available)
- New Journal of Chemistry Supporting Inform
- 13C-NMR spectrum of compound (4i).
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5-Bromo-4-iodo-2-methylaniline. National Center for Biotechnology Information. (URL: [Link])
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (URL: [Link])
- 1566199-32-3|4-Bromo-5-iodo-2-methylaniline|BLD Pharm. BLD Pharm. (URL not available)

